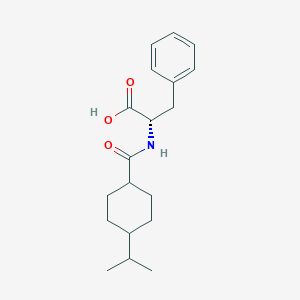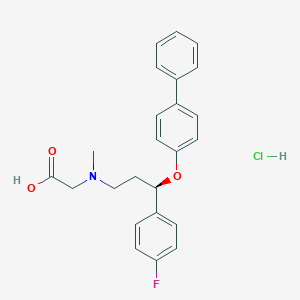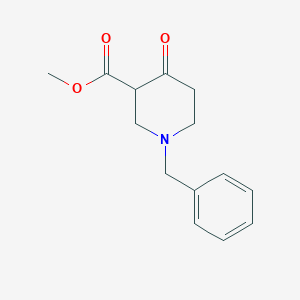
ent-Nateglinida
Descripción general
Descripción
Nateglinide is an oral anti-diabetic drug used to treat type 2 diabetes. It belongs to the meglitinide class of drugs, which are also known as "glinides". Nateglinide is structurally related to the sulfonylureas, but works differently in the body. It works by stimulating the release of insulin from the pancreas, and is most effective when taken with meals. It is used in combination with diet and exercise to help control blood sugar levels in people with type 2 diabetes.
Aplicaciones Científicas De Investigación
Tratamiento de la diabetes tipo II
Nateglinida, un derivado de la D-fenilalanina que carece de una porción de sulfonilurea o benzimida, es un nuevo regulador de la glucosa en el momento de la comida que se utiliza para el tratamiento de la diabetes tipo II . Aumenta la liberación de insulina de las células β pancreáticas a través de la inhibición de los canales de ATP de potasio .
Farmacocinética y estudios de bioequivalencia
El análisis de nateglinida en plasma sanguíneo y suero para estudiar la farmacocinética y la bioequivalencia se ha realizado principalmente con técnicas de HPLC-UV y LC-MS/MS .
Diseño y síntesis de fármacos
Nateglinida es una molécula quiral y solo el enantiómero D se utiliza en el tratamiento clínico porque es mucho más potente que el isómero L . Se sintetiza a partir de R-fenilalanina y ácido trans-4-isopropil ciclohexanocarboxílico .
Mejora de la solubilidad
El objetivo del presente estudio fue aumentar la solubilidad y el rendimiento de la disolución de un fármaco antidiabético de baja solubilidad en agua, Nateglinida (NAT), mediante la formación de complejos de inclusión con hidroxipropil-beta-ciclodextrina (HP–β–CD) .
Tratamiento del prurito
Las modificaciones de fosfato a menudo provocan prurito limitante del tratamiento o la dosis a través de un mecanismo desconocido . El receptor acoplado a proteína G relacionado con Mas X4 (MRGPRX4), un receptor de neuronas sensoriales específico de los primates, previamente implicado en el picor, se ha identificado como un objetivo potencial para los compuestos modificados con fosfato .
Análisis de fármacos
Se han publicado varios métodos analíticos para la determinación de nateglinida en productos farmacéuticos y muestras biológicas. Las técnicas de análisis incluyen espectrofotometría UV y visible, cromatografía líquida de alta resolución (HPLC), cromatografía de capa fina de alta resolución (HPTLC), cromatografía líquida micelar (MLC), cromatografía electrocinética micelar (MEKC) y espectrometría de masas en tándem de cromatografía líquida (LC-MS/MS) .
Mecanismo De Acción
Target of Action
ent-Nateglinide is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). It belongs to the meglitinide class of short-acting insulin secretagogues . The primary targets of ent-Nateglinide are the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by producing and releasing insulin, a hormone that promotes the uptake and storage of glucose .
Mode of Action
ent-Nateglinide acts by binding to β cells of the pancreas to stimulate insulin release . It is a nonsulfonylurea hypoglycemic agent that blocks ATP-dependent potassium channels, depolarizing the membrane and facilitating calcium entry through calcium channels . The increased intracellular calcium stimulates insulin release from the pancreatic beta cells . This insulin release is glucose-dependent .
Biochemical Pathways
The action of ent-Nateglinide involves the inhibition of ATP-dependent potassium channels in pancreatic β cells . This leads to the depolarization of the β cells and the opening of voltage-gated calcium channels . The influx of calcium ions stimulates the calcium-dependent exocytosis of insulin granules . This mechanism is dependent on the presence of functioning β cells and glucose .
Pharmacokinetics
ent-Nateglinide is characterized by rapid absorption and elimination, with good (73%) bioavailability . It is more rapidly absorbed when given 0–30 minutes prior to meal ingestion than if given during the meal . ent-Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 2C9 (70%) and CYP3A4 (30%), to at least nine metabolites . The major metabolites possess less activity than the parent compound . ent-Nateglinide is excreted predominantly in urine as metabolites, with only 16% of the dose excreted unchanged .
Result of Action
The result of ent-Nateglinide’s action is a decrease in postprandial blood glucose levels . By inducing an early insulin response to meals, it helps to control blood glucose levels, particularly after meals . In addition to reducing postprandial and fasting blood glucose, meglitinides like ent-Nateglinide have been shown to decrease glycosylated hemoglobin (HbA1c) levels, which are reflective of the last 8-10 weeks of glucose control .
Action Environment
The action of ent-Nateglinide is influenced by several environmental factors. For instance, its absorption is more rapid when administered prior to meal ingestion . Additionally, genetic polymorphisms in hepatic-uptake transporter SLCO1B1 (OATP1B1) and CYP2C93 alleles can significantly influence the pharmacokinetics of ent-Nateglinide . Patients carrying the CYP2C93 alleles have significantly reduced clearance of nateglinide and may have an increased risk for hyperglycemia .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
ent-Nateglinide stimulates the secretion of insulin by binding to the ATP potassium channels in pancreatic beta cells . This results in an increase in beta-cell calcium influx, leading to rapid, short-lived insulin release . The drug is rapidly and completely absorbed in the small intestine .
Cellular Effects
ent-Nateglinide has shown potential anti-inflammatory and neuroprotective effects . It acts by stimulating the release of insulin by inhibiting ATP-potassium channels present in pancreatic β-cells during the incidence of elevated blood sugar levels .
Molecular Mechanism
The molecular mechanism of ent-Nateglinide involves the inhibition of ATP-sensitive potassium channels in a glucose-dependent manner . The influx of calcium ions stimulates calcium-dependent exocytosis of insulin granules. Nateglinide increases insulin release by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner .
Temporal Effects in Laboratory Settings
The pharmacokinetics of ent-Nateglinide are characterized by rapid absorption and elimination, with good (72%) bioavailability . Approximately one month of therapy is required before a decrease in fasting blood glucose is seen .
Dosage Effects in Animal Models
In animal models, short-term hypoglycemic effects of single-dose ent-Nateglinide were observed after sucrose loading in spontaneously diabetic Otsuka Long–Evans Tokushima fatty (OLETF) rats .
Metabolic Pathways
ent-Nateglinide is extensively metabolized in the liver, primarily by cytochrome P450 2C9, and eliminated primarily by the kidney . The major metabolites possess less activity than the parent compound .
Propiedades
IUPAC Name |
(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-JCYILVPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105816-05-5, 105816-04-4 | |
| Record name | L-Nateglinide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | nateglinide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-NATEGLINIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B30167.png)









![N-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B30212.png)
